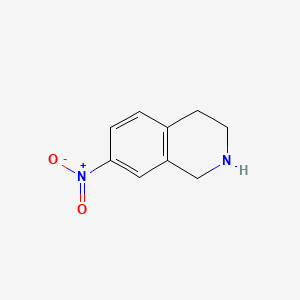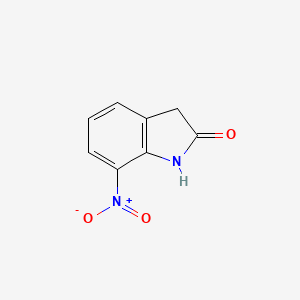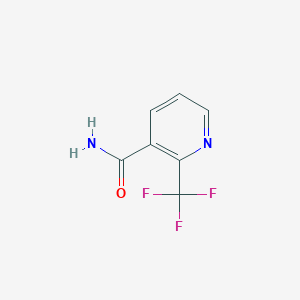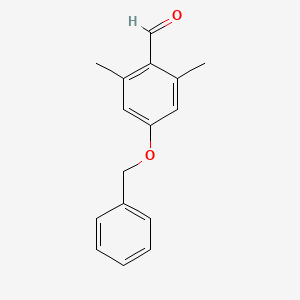
4-(Benzyloxy)-2,6-dimethylbenzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is characterized by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would be determined by its chemical formula and the specific arrangement of its atoms .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation . The reactivity of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific chemical structure and the conditions under which it is used.Aplicaciones Científicas De Investigación
Selective Formation in Carbohydrate Research
4-(Benzyloxy)-2,6-dimethylbenzaldehyde has been utilized in carbohydrate research, specifically in the selective formation of 4,6-O-benzylidenes in methyl α-D-mannopyranosides. This is notable because methyl α-d-mannopyranosides do not exhibit the same selectivity for 4,6-O-benzylidene formation as other glucopyranosides and galactopyranosides due to the cis-arrangement of the C2 and C3 hydroxyl groups. The use of 2,6-dimethylbenzaldehyde, in this case, restores the selectivity for the 4,6-O-benzylidene formation. Additionally, the excess 2,6-dimethylbenzaldehyde can be recovered and reused without further purification, indicating its efficiency in synthesis processes (Liotta et al., 2014).
In Molecular Synthesis
The compound has been used in the synthesis of various chemical structures. For instance, it has been a key reactant in the formation of compounds like (E)‐4‐[4‐(Benzyloxy)‐3‐methoxybenzylideneamino]‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one. Such compounds are synthesized for further exploration of their chemical properties and potential applications (Shi Jun, 2005).
Anti-Tubercular Scaffold Synthesis
In medical research, 4-(Benzyloxy)-2,6-dimethylbenzaldehyde has been employed in the synthesis of novel derivatives intended for anti-tubercular activity. It serves as a starting material in creating compounds that show promise in inhibiting the growth of Mycobacterium tuberculosis. This application illustrates its potential in drug discovery and pharmaceutical research (Nimbalkar et al., 2018).
Non-Linear Optical Response and Antioxidant Property
In the field of materials science, research has explored the non-linear optical response and antioxidant property of 4-Benzyloxybenzaldehyde. The molecule exhibits significant non-linear optical responses and has shown the capability for binding with Tau protein, which is essential for stabilizing microtubules in the nervous system. This highlights its potential use in advanced material applications and neuroscientific research (Anbu et al., 2017).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed or cause skin irritation . The specific safety and hazards of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific properties and how it is used.
Propiedades
IUPAC Name |
2,6-dimethyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSUBLBLLWVEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457310 | |
| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |
CAS RN |
28924-92-7 | |
| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


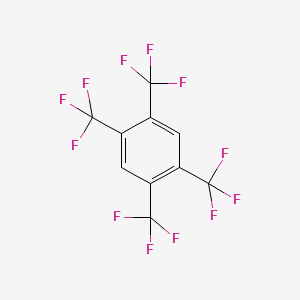
![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)
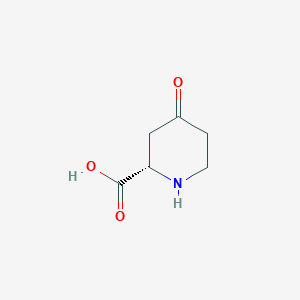
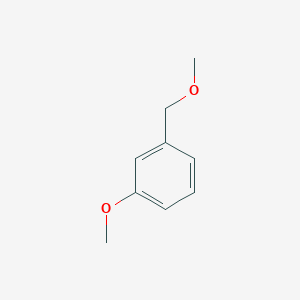
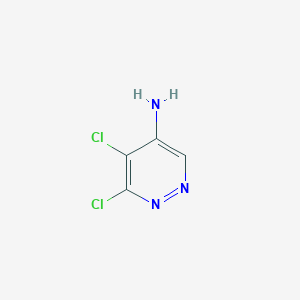
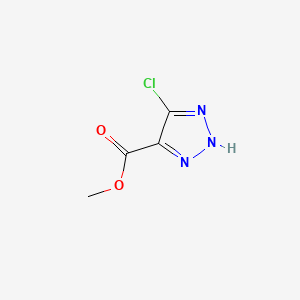
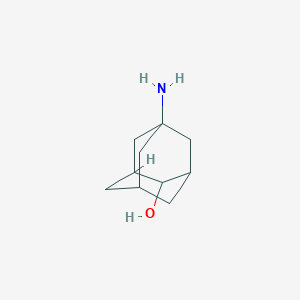
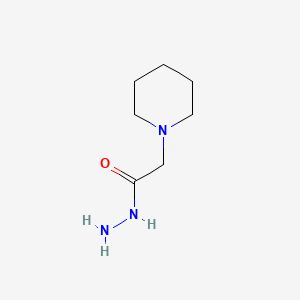
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
